molecular formula C14H21BrClNO B4408431 N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride

N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride

Cat. No. B4408431
M. Wt: 334.68 g/mol
InChI Key: PFFMICOFMHKOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride, also known as BIPET, is a chemical compound that has been the subject of scientific research in recent years. BIPET is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride is a reversible inhibitor of acetylcholinesterase, which means that it binds to the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of neurons in the brain. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one limitation is that this compound is not selective for acetylcholinesterase and can also inhibit other enzymes, which may lead to unwanted side effects.

Future Directions

There are several future directions for research on N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore the structure-activity relationship of this compound and develop more selective inhibitors of acetylcholinesterase. Additionally, research can be conducted on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. The inhibition of acetylcholinesterase by this compound leads to an increase in the levels of acetylcholine in the brain, which enhances cognitive function and memory. While this compound has advantages in lab experiments, there are also limitations due to its lack of selectivity for acetylcholinesterase. Future research can focus on exploring the potential therapeutic applications of this compound and developing more selective inhibitors of acetylcholinesterase.

Scientific Research Applications

N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride has been the subject of scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. The inhibition of acetylcholinesterase by this compound leads to an increase in the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in memory and cognitive function.

properties

IUPAC Name

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-4-7-16-8-9-17-14-6-5-12(15)10-13(14)11(2)3;/h4-6,10-11,16H,1,7-9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFMICOFMHKOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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